(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
Description
Properties
CAS No. |
256417-27-3 |
|---|---|
Molecular Formula |
C15H15N5O3 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
(3-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H15N5O3/c21-14(12-3-1-4-13(11-12)20(22)23)18-7-9-19(10-8-18)15-16-5-2-6-17-15/h1-6,11H,7-10H2 |
InChI Key |
ZYJZKLFLABNUNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves the reaction of 3-nitrobenzoyl chloride with 4-(pyrimidin-2-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Characterization Data
The compound’s structure is confirmed using spectroscopic and spectrometric techniques:
Reactivity Profile
The compound undergoes several chemically significant reactions:
3.1 Nucleophilic Substitution
The piperazine ring acts as a nucleophile, reacting with electrophilic reagents such as alkyl halides or acyl chlorides. For example:
-
Reaction : Substitution with alkylating agents (e.g., methyl iodide) under basic conditions.
-
Outcome : Formation of alkylated piperazine derivatives.
3.2 Acylation
The methanone carbonyl group can react with nucleophiles like amines or alcohols. For instance:
-
Reaction : Reaction with hydrazine hydrate to form hydrazides .
-
Conditions : Stirred at elevated temperatures (e.g., 85°C) .
3.3 Hydrolysis
Under acidic or basic conditions, the ester or amide bonds may hydrolyze. For example:
Biological Mechanism Insights
While not directly related to chemical reactivity, the compound’s structural motifs suggest potential biological interactions:
-
Pyrimidine Moiety : May act as a hydrogen bond acceptor, facilitating binding to enzymes (e.g., monoamine oxidases).
-
Nitrophenyl Group : Contributes to electron-deficient aromatic interactions, enhancing receptor binding.
Comparison of Key Reactions
Scientific Research Applications
(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrimidinyl and piperazinyl groups can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 3-nitro group in the target compound may enhance binding affinity to targets requiring electron-deficient aromatic interactions compared to halogenated analogs (e.g., Y030-1351 with Cl/F) .
- logP and Solubility : The target’s estimated logP (~3.2) suggests moderate lipophilicity, similar to Y030-1351 (logP 3.4564) but higher than the DPP-4 inhibitor (logP 1.8), which may favor better membrane permeability .
Pharmacokinetic and Metabolic Profiles
While pharmacokinetic data for the target compound are absent, insights can be drawn from analogs:
- DPP-4 Inhibitor (): Exhibits species-dependent metabolism in rats, dogs, and humans, with renal excretion as the primary elimination route. The difluoropyrrolidine moiety enhances metabolic stability compared to non-fluorinated analogs .
- Buspirone Metabolite 1-PP () : The pyrimidinylpiperazine unit is retained in the active metabolite 1-pyrimidinylpiperazine (1-PP), which contributes to anxiolytic and anti-alcoholism effects. This suggests that the target compound’s piperazine-pyrimidine core may resist rapid metabolic degradation .
Implications for the Target Compound :
Crystallographic Insights :
- Piperazine-pyrimidine salts () crystallize in orthorhombic or monoclinic systems, with the pyrimidine ring adopting planar configurations. This structural rigidity may enhance binding to flat enzyme surfaces .
Biological Activity
The compound (3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a notable member of the piperazine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data in tabular form.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 276.26 g/mol
- IUPAC Name : (3-Nitrophenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
This structure features a nitrophenyl group and a pyrimidinyl piperazine moiety, which are significant for its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperazine derivatives, including those similar to this compound. For example, a study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| A | MCF-7 | 5 |
| B | PC-3 | 10 |
| C | A431 | 8 |
These findings suggest that the presence of the nitrophenyl and pyrimidine groups enhances the anticancer activity of these compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that derivatives of piperazine demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were recorded as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Studies suggest that compounds in this class may inhibit key enzymes involved in cancer cell proliferation and bacterial growth. For instance, docking studies have shown favorable interactions with proteins associated with cancer pathways, indicating potential as an anticancer agent .
Case Study 1: Anticancer Activity
In a controlled study, a series of piperazine derivatives were synthesized and tested against breast cancer cell lines. The compound this compound was among those tested, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of piperazine derivatives, including our compound of interest. The results indicated that it exhibited significant activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
